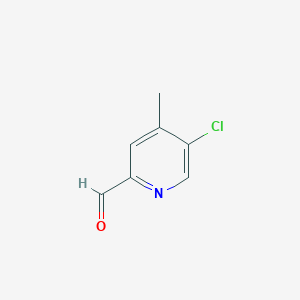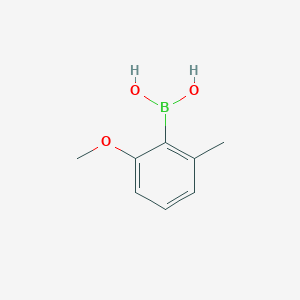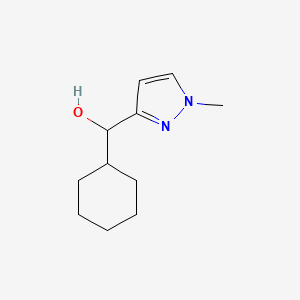
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol
Descripción general
Descripción
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the CAS Number: 1483270-16-1 . It has a molecular weight of 194.28 and its IUPAC name is cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is 1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is an oil . It has a molecular weight of 194.28 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Synthesis of Novel Compounds
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol has been utilized in the synthesis of new chemical entities. For example, it has been involved in the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of cyclic dipeptidyl ureas (Sañudo et al., 2006). Additionally, it has contributed to the generation of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing its versatility in organic synthesis (Hote & Lokhande, 2014).
2. Complex Formation in Coordination Chemistry
This compound plays a critical role in coordination chemistry, particularly in the formation of complexes with metals. Research has demonstrated its effectiveness in creating Cobalt(II) complexes, which are instrumental in studying molecular structures and reactivity (Choi et al., 2015).
3. Contributions to Polymer Chemistry
Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is also significant in polymer chemistry. It has been used in the copolymerization of cyclohexene-3-yl methyl methacrylate with styrene, aiding in the understanding of monomer reactivity ratios and thermal properties of polymers (Barim et al., 2014).
4. Heterocyclic Chemistry
In heterocyclic chemistry, this compound is instrumental in synthesizing diverse heterocyclic structures, such as (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanone, expanding the library of heterocyclic compounds (Cao et al., 2008).
5. Development of Eco-Friendly Synthesis Strategies
It has been used in the development of eco-friendly synthesis strategies for new heterocyclic carboxylic α-amino esters, emphasizing sustainable and economical methods in organic synthesis (Mabrouk et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
cyclohexyl-(1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTBYFMSDLULMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
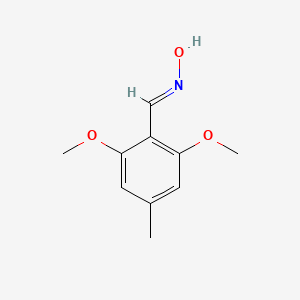

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
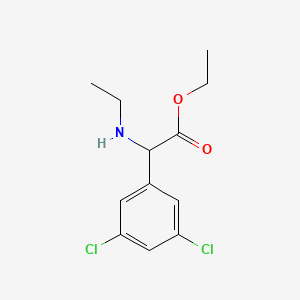
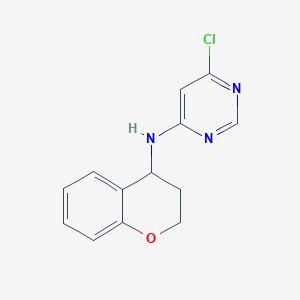
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
